Aminohexylgeldanamycin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminohexylgeldanamycin hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is a potent inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in the folding, stability, and function of many oncogenic proteins. This compound exhibits significant antiangiogenic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminohexylgeldanamycin hydrochloride involves the modification of geldanamycin. The process typically includes the introduction of an aminohexyl group to the geldanamycin molecule. This modification enhances the compound’s solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminohexylgeldanamycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinone structure of the compound.
Substitution: The aminohexyl group can participate in substitution reactions, allowing further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired modifications .
Major Products Formed
Scientific Research Applications
Aminohexylgeldanamycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigates the role of HSP90 in cellular processes and disease mechanisms.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit HSP90 and disrupt the function of oncogenic proteins.
Industry: Utilized in the development of targeted drug delivery systems and as a component in antibody-drug conjugates for cancer therapy .
Mechanism of Action
Aminohexylgeldanamycin hydrochloride exerts its effects by binding to the ATP-binding domain of HSP90, inhibiting its chaperone function. This inhibition leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The compound’s antiangiogenic properties further contribute to its antitumor activity by inhibiting the formation of new blood vessels that supply tumors .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: The parent compound, known for its HSP90 inhibitory activity but with higher toxicity.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative with improved solubility and reduced toxicity.
17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin): Another derivative with enhanced aqueous solubility and potential for oral administration.
Uniqueness
Aminohexylgeldanamycin hydrochloride stands out due to its enhanced solubility and bioavailability, making it a more effective and versatile tool for research and therapeutic applications. Its ability to target HSP90 and disrupt multiple oncogenic pathways highlights its potential as a powerful anticancer agent .
Biological Activity
Aminohexylgeldanamycin hydrochloride (AH-GDM) is a derivative of the natural product geldanamycin, known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention in cancer research due to its ability to disrupt the chaperone function of Hsp90, leading to the degradation of client oncoproteins and subsequent antitumor effects. This article delves into the biological activity of AH-GDM, highlighting its mechanisms, efficacy in various cancer models, and potential therapeutic applications.
AH-GDM exerts its biological effects primarily through:
- Inhibition of Hsp90 : AH-GDM binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This leads to the destabilization and degradation of numerous oncogenic proteins that rely on Hsp90 for stability and function .
- Induction of Apoptosis : Treatment with AH-GDM has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest .
- Targeted Delivery : The use of HPMA copolymer conjugates enhances the delivery of AH-GDM to tumor sites, improving therapeutic efficacy while reducing systemic toxicity .
Efficacy in Cancer Models
AH-GDM has demonstrated significant antitumor activity across various cancer types. Below is a summary of key findings from research studies:
Case Studies
Several case studies have illustrated the clinical potential of AH-GDM:
- Case Study in Prostate Cancer : A study involving HPMA copolymer-AH-GDM conjugates showed enhanced tumor accumulation and reduced toxicity compared to free AH-GDM. Mice treated with these conjugates exhibited significant tumor growth inhibition without major adverse effects .
- Phase I Clinical Trials : Trials assessing the safety and maximum tolerated dose (MTD) of related compounds like 17-DMAG revealed manageable side effects, indicating that derivatives like AH-GDM could be viable candidates for further clinical testing .
Research Findings
Recent studies have provided insights into the pharmacokinetics and biodistribution of AH-GDM:
- Biodistribution Studies : Research indicated that AH-GDM conjugates show rapid clearance from circulation while achieving higher concentrations in tumor tissues compared to normal tissues, suggesting a favorable pharmacokinetic profile for targeted therapy .
- Toxicity Assessment : Compared to traditional geldanamycin, AH-GDM exhibits reduced hepatotoxicity, making it a safer alternative for cancer treatment .
Properties
Molecular Formula |
C34H53ClN4O8 |
---|---|
Molecular Weight |
681.3 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1 |
InChI Key |
KIDYRDGTJBAQHJ-CZSHERGUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC.Cl |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.